2-Furanacetamide, N-methyl-
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Overview
Description
N-Methyl-2-furanacetamide is an organic compound with the molecular formula C7H9NO2. It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-2-furanacetamide can be synthesized through several methods. One common approach involves the reaction of 2-furoic acid with methylamine under appropriate conditions to form the desired amide. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of N-Methyl-2-furanacetamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-furanacetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: N-Methyl-2-furanamine.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-Methyl-2-furanacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-Methyl-2-furanacetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-furoylamine
- 2-Furancarboxamide
- N-Methyl-2-furanacetamide derivatives
Uniqueness
N-Methyl-2-furanacetamide is unique due to its specific structural features, such as the presence of both a furan ring and an amide group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-(furan-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C7H9NO2/c1-8-7(9)5-6-3-2-4-10-6/h2-4H,5H2,1H3,(H,8,9) |
InChI Key |
RZXHHWSWAYUFTP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CC=CO1 |
Origin of Product |
United States |
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